molecular formula C5H11NO B147674 Valeramide CAS No. 626-97-1

Valeramide

Cat. No. B147674
CAS RN: 626-97-1
M. Wt: 101.15 g/mol
InChI Key: IPWFJLQDVFKJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valeramide, with the chemical formula n-C4H9CONH2, has been the subject of various mass spectrometric studies to understand its dissociation behavior and interactions with metal ions. The compound is known to undergo unimolecular dissociation when ionized, leading to the formation of molecular ions and dissociation products close to the onset of photoionization (PI) .

Synthesis Analysis

The synthesis of valeramide is not directly discussed in the provided papers. However, the studies focus on the ionization and subsequent reactions of valeramide, which can provide insights into its stability and reactivity, potentially informing synthetic strategies .

Molecular Structure Analysis

Valeramide's molecular structure has been explored through quantum-chemical calculations and molecular modeling techniques. These studies have revealed several low-lying routes for unimolecular rearrangements of the cation radical, with the McLafferty rearrangement being the energetically preferred route . Car-Parrinello molecular dynamics (CPMD) studies have also been used to understand the conformational stability and reactivity of both neutral and ionized valeramide .

Chemical Reactions Analysis

The chemical reactions of ionized valeramide have been extensively studied. The major dissociation processes include the loss of neutral propene via the McLafferty rearrangement and the loss of an ethyl radical to form protonated acrylamide. Other side reactions involve the loss of methyl radical and ethene . Additionally, the interaction of valeramide with Fe+ cations has been shown to lead to regioselective and diastereoselective C-H and C-C bond activations .

Physical and Chemical Properties Analysis

The physical and chemical properties of valeramide, such as ionization energy and dissociation patterns, have been characterized using mass spectrometry. The ionization energy of valeramide has been determined to be 9.40±0.03 eV . The dissociation behavior is influenced by the internal energy of the ions and the temperature of the ion source, which affects the branching ratios of the resulting fragments . The CPMD studies have provided a rationalization for the temperature effect on the dissociation pattern of the valeramide radical cation .

Scientific Research Applications

  • Gas Chromatography (GC) and Liquid Chromatography (LC) Analysis
    • Summary of Application : Valeramide is used in GC and LC analysis . These are techniques used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition (in GC) or that can be forced through a column packed with a stationary phase (in LC).
  • Neuroscience Research

    • Summary of Application : Valeramide has been used in neuroscience research, specifically in the development of brain-reading devices .
    • Methods of Application : Researchers implanted arrays of tiny electrodes in the brains of two people with spinal-cord injuries. They placed the devices in the supramarginal gyrus (SMG), a region of the brain that had not been previously explored in speech-decoding BCIs .
    • Results or Outcomes : The researchers were able to decode internal speech — identifying words that two people spoke in their minds without moving their lips or making a sound .
  • Large Language Models (LLMs) in Scientific Writing

    • Summary of Application : There has been speculation about how many people are using large language models (LLMs) like ChatGPT in their academic writing .
    • Methods of Application : A systematic, large-scale analysis was conducted across 950,965 papers published between January 2020 and February 2024 on the arXiv, bioRxiv, and Nature portfolio journals .
    • Results or Outcomes : The findings revealed a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .
  • Value Ladenness and the Value-Free Ideal in Scientific Research

    • Summary of Application : Valeramide has been used in research related to the value ladenness and the value-free ideal in scientific research .
    • Methods of Application : This involves taking into account the option in favor of holism of values and the alternative in terms of fractional orientations, either in “internal” terms or in “external” ones .
    • Results or Outcomes : The dominant perspective in the first decade of the twenty-first century is science as “value-laden” .
  • Data Science

    • Summary of Application : Valeramide has been used in data science research, specifically in the development of data science’s potential for disruptive innovation in science, industry, policy, and people’s lives .
    • Methods of Application : This involves using data science to understand the complexity of our contemporary, globally interconnected society .
    • Results or Outcomes : The findings reveal a steady increase in LLM usage, with the largest and fastest growth observed in Computer Science papers (up to 17.5%) .

Safety And Hazards

Valeramide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed910.


Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-3-4-5(6)7/h2-4H2,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWFJLQDVFKJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060827
Record name Pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanamide

CAS RN

626-97-1
Record name Pentanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valeramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valeramide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALERAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TKL9TN43QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
[Compound]
Name
178711y
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
177783m
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
acylaminoalkyleneamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
155513e
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
60500s
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
N-2-aminoethylamides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
carboxylic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 16
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
[Compound]
Name
22881p
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
[Compound]
Name
acylaminoalkyl aminoalkanols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21

Synthesis routes and methods II

Procedure details

Valeric acid (10.86 mL, 100 mmol, 1.0 eq) was dissolved in chloroform (100 mL, 0.1 M) and cooled to -20° C. Ethyl chloroformate (9.52 mL, 100 mmol, 1 eq) was added. Triethylamine (14.0 mL, 100 mmol, 1.0 eq) was then added dropwise over 5 minutes. The mixture was stirred at -20° C. for 30 minutes. Ammonia was bubbled through the mixture 10 minutes at -20° C. and 20 minutes at 0° C. The mixture was then allowed to warm to room temperature and stirred for 90 minutes. Chloroform (100 mL) and 1 N hydrochloric acid (50 mL) were added. The layers were separated and the organic layer was washed with saturated sodium bicarbonate solution, dried (magnesium sulfate), filtered and freed of solvent in vacuo. Trituration with isopropyl ether gave the title compound (6.315 g, 62%) as a white solid.
Quantity
10.86 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9.52 mL
Type
reactant
Reaction Step Two
Quantity
14 mL
Type
reactant
Reaction Step Three
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valeramide
Reactant of Route 2
Reactant of Route 2
Valeramide
Reactant of Route 3
Valeramide
Reactant of Route 4
Valeramide
Reactant of Route 5
Valeramide
Reactant of Route 6
Valeramide

Citations

For This Compound
1,210
Citations
D Kaufmann, B Yagen, A Minert, B Wlodarczyk… - …, 2010 - Elsevier
The purpose of this study was to evaluate the stereoselective pain relieving (antiallodynic) activity, antiallodynic–anticonvulsant correlation, teratogenicity and pharmacokinetic profile of …
Number of citations: 33 www.sciencedirect.com
AA Basha, FLA Khan, S Muthu, PM Imran… - Journal of Molecular …, 2023 - Elsevier
… on halogenated phenol and valeramide (pentanamide) … properties of the mixture of Valeramide and halophenol in non-… dielectric relaxation of the Valeramide with halophenol in non…
Number of citations: 9 www.sciencedirect.com
SNH Naqvi, S Rashid, I Ahmed… - Zeitschrift für …, 1974 - Wiley Online Library
… n‐Valeramide and malonamide were tested against Aedes aegypti. Both the compounds were found to be effective on females. n‐Valeramide … , the n‐valeramide showed high female …
Number of citations: 2 onlinelibrary.wiley.com
AA Basha, FLA Khan, P Muzammil… - Materials Research …, 2022 - iopscience.iop.org
Dielectric investigations of hydrogen bonded complexes of Enanthamide and Valeramide with 4-bromophenol, 4-chlorophenol, 4-iodophenol and 4-fluorophenol in benzene were done …
Number of citations: 8 iopscience.iop.org
M Roeder, O Spiegelstein, V Schurig, M Bialer… - Tetrahedron …, 1999 - Elsevier
Valnoctamide (2-ethyl-3-methyl valeramide, Nirvanil ® , VCD), a mild tranquilizer endowed with anticonvulsant properties, exhibits diastereoselective and enantioselective …
Number of citations: 21 www.sciencedirect.com
J Loos, D Schröder, W Zummack, H Schwarz… - International Journal of …, 2002 - Elsevier
… chemistry, and the present examination of valeramide may further stimulate research on the … of valeramide as a model system had the following reasons. (i) The alkyl chain of valeramide …
Number of citations: 42 www.sciencedirect.com
HJ Park, SH Lee - YAKHAK HOEJI, 2010 - koreascience.kr
Valerian (Valeriana officinalis L.) is a perennial that has been used for medicinal purposes from the ancient times and valerian preparations including root and rhizome extracts are …
Number of citations: 2 koreascience.kr
J Loos, D Schröder, W Zummack, H Schwarz - International Journal of …, 2002 - Elsevier
… focus on the remote functionalization of valeramide (n-C 4 H … the mass-selected, metastable valeramide/Fe + complex. The … The particular choice of valeramide as the model system was …
Number of citations: 23 www.sciencedirect.com
AA Basha, FL Ali Khan, P Mohamed Imran… - Polycyclic Aromatic …, 2023 - Taylor & Francis
Valeramide and halogenated phenol in solvent benzene have been studied using DFT. Dielectric relaxation studies have also been undertaken. The wave functional characteristics like …
Number of citations: 2 www.tandfonline.com
J Loos, D Schröder, H Schwarz - The Journal of Organic …, 2005 - ACS Publications
The McLafferty rearrangement of photoionized 3-methyl valeramide proceeds quasi-barrierless and with high regioselectivity. The mass spectra of the stereospecifically labeled syn- …
Number of citations: 20 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.